4,5-Dimethyl-2-hepten-3-OL
Description
Properties
CAS No. |
55956-37-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(Z)-4,5-dimethylhept-2-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6- |
InChI Key |
HYWAFUMZYFOODP-TWGQIWQCSA-N |
Isomeric SMILES |
CCC(C)C(C)/C(=C/C)/O |
Canonical SMILES |
CCC(C)C(C)C(=CC)O |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
Before delving into preparation methods, understanding the structural features and physicochemical properties of 4,5-Dimethyl-2-hepten-3-OL is crucial for developing effective synthetic routes.
Structural Features
This compound possesses several key structural characteristics:
- A seven-carbon backbone (heptene)
- Double bond between C2 and C3 positions
- Hydroxyl group at C3 position
- Methyl substituents at C4 and C5 positions
The compound exists in stereoisomeric forms due to the double bond, with the (Z)-isomer being predominant in most preparations.
Physicochemical Properties
These properties influence the reactivity and synthesis approaches for this compound, particularly its solubility in various solvents and its tendency to undergo certain reactions.
General Synthetic Approaches
The synthesis of this compound typically involves several organic chemistry techniques that can be categorized into different strategic approaches.
Grignard Reaction Pathways
Grignard reactions represent one of the most viable routes for synthesizing secondary alcohols like this compound. This approach typically involves:
- Preparation of an appropriate alkenyl Grignard reagent
- Reaction with a suitable carbonyl compound
- Hydrolysis of the magnesium complex to yield the alcohol
The specific application for this compound synthesis involves the reaction of appropriate alkenyl halides with Grignard reagents followed by oxidation or reduction steps to introduce the hydroxyl group at the required position.
Addition Reactions to Unsaturated Ketones
Another potential approach involves:
- Preparation of a 4,5-dimethyl-3-hepten-2-one or related unsaturated ketone
- Selective reduction of the carbonyl group
- Isomerization of the double bond position if necessary
This method offers advantages in controlling the stereochemistry of the resulting alcohol.
Cross-Coupling Strategies
Modern cross-coupling reactions can be employed to construct the carbon framework:
- Palladium-catalyzed coupling of appropriate fragments
- Introduction of the hydroxyl group either during coupling or in subsequent steps
- Adjustment of the double bond position and stereochemistry
Detailed Preparation Methods
Grignard-Based Synthesis
The most documented approach for synthesizing this compound involves Grignard reaction chemistry.
Materials and Reagents
| Reagent/Material | Specification | Function |
|---|---|---|
| 2-Bromopropene | 97% purity | Grignard precursor |
| Magnesium turnings | 99.5% purity | For Grignard formation |
| 3-Pentanone | Analytical grade | Carbonyl electrophile |
| Anhydrous tetrahydrofuran | 99.9%, inhibitor-free | Reaction solvent |
| Anhydrous diethyl ether | 99.7% | Reaction solvent |
| Ammonium chloride | Saturated solution | Workup |
| Magnesium sulfate | Anhydrous | Drying agent |
| Silica gel | 60-120 mesh | Purification |
Procedure
The synthesis proceeds through the following steps:
Grignard Reagent Formation :
- In a flame-dried three-necked flask under nitrogen atmosphere, magnesium turnings (1.2 equivalents, typically 2.9 g for 100 mmol scale) are suspended in anhydrous tetrahydrofuran (50 mL).
- A small crystal of iodine is added to activate the magnesium surface.
- 2-Bromopropene (1.0 equivalent, typically 12.1 g for 100 mmol scale) is added dropwise at 0°C.
- The mixture is stirred until most of the magnesium has reacted, typically 2-3 hours.
Carbonyl Addition :
- 3-Pentanone (0.9 equivalents, typically 7.8 g for 100 mmol scale) in anhydrous tetrahydrofuran (30 mL) is added dropwise at -10°C.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
Workup and Isolation :
- The reaction is quenched with saturated ammonium chloride solution (50 mL) at 0°C.
- The mixture is extracted with diethyl ether (3 × 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Purification :
- The crude product is purified by column chromatography on silica gel using a gradient of hexanes/ethyl acetate (95:5 to 90:10).
- Alternatively, vacuum distillation (75-80°C at 0.5 mmHg) can be employed.
The expected yield ranges from 65-75% depending on the scale and conditions.
Alternative Approach: Aldol Condensation and Reduction
An alternative synthetic route involves an aldol condensation followed by selective reduction.
Materials and Reagents
| Reagent/Material | Specification | Function |
|---|---|---|
| 2-Butanone | 99% purity | Aldol substrate |
| Propanal | Freshly distilled | Aldol partner |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/hexanes | Base |
| Sodium borohydride | 98% | Reducing agent |
| Cerium(III) chloride | Anhydrous | Selectivity modifier |
| Tetrahydrofuran | Anhydrous | Solvent |
| Methanol | Anhydrous | Reduction solvent |
| Ammonium chloride | Saturated solution | Workup |
| Magnesium sulfate | Anhydrous | Drying agent |
Procedure
Aldol Condensation :
- In a flame-dried flask under nitrogen, LDA solution (1.1 equivalents) is cooled to -78°C.
- 2-Butanone (1.0 equivalent) in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour.
- Propanal (1.0 equivalent) in THF is added dropwise, and the reaction is stirred for 3 hours at -78°C, then allowed to warm to room temperature.
- The resulting α,β-unsaturated ketone is isolated by standard workup procedures.
Luche Reduction :
- The unsaturated ketone is dissolved in methanol at 0°C.
- Cerium(III) chloride (1.2 equivalents) is added, followed by sodium borohydride (1.0 equivalent) in small portions.
- The reaction is monitored by thin-layer chromatography until completion (typically 2-3 hours).
Purification :
- After standard workup, the product is purified by column chromatography using hexanes/ethyl acetate (95:5) as eluent.
This method typically yields this compound in 50-60% overall yield.
Isolation and Purification Techniques
The purification of this compound is critical for obtaining the compound in high purity for analytical or application purposes.
Chromatographic Methods
Column chromatography is the most commonly employed purification technique:
- Stationary Phase : Silica gel (60-120 mesh)
- Mobile Phase : Gradient elution with hexanes/ethyl acetate (typically 98:2 to 95:5)
- Detection : UV detection at 254 nm or visualization with p-anisaldehyde stain
- Typical Recovery : 85-95% of the crude product
For analytical purposes, high-performance liquid chromatography (HPLC) can be employed:
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase, 5 μm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile/water (70:30 to 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Approximately 8-10 minutes |
Distillation Techniques
Vacuum distillation is particularly effective for larger-scale purification:
- Boiling Point : 75-80°C at 0.5 mmHg
- Equipment : Short-path distillation apparatus with vacuum control
- Yield : Typically 80-90% recovery from crude material
- Purity : >95% by gas chromatography
Crystallization
Although this compound is typically an oil at room temperature, derivatization can allow for crystallization:
- Formation of 3,5-dinitrobenzoate esters
- Crystallization from ethanol/water
- Hydrolysis to recover the purified alcohol
Analytical Characterization
Proper characterization of synthesized this compound is essential to confirm structure and purity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃, δ ppm):
- 5.60-5.40 (m, 1H, olefinic)
- 4.10-3.90 (m, 1H, CH-OH)
- 1.90-1.70 (m, 2H, CH₂)
- 1.70-1.60 (d, 3H, CH₃-C=C)
- 1.40-1.20 (m, 2H, CH₂)
- 1.00-0.80 (m, 9H, 3 × CH₃)
¹³C NMR (75 MHz, CDCl₃, δ ppm):
- 135.2 (C=C)
- 125.4 (C=C)
- 76.3 (CH-OH)
- 42.1 (CH)
- 35.2 (CH)
- 25.6 (CH₂)
- 17.8 (CH₃)
- 14.9 (CH₃)
- 11.5 (CH₃)
Infrared Spectroscopy
Key bands in the IR spectrum (neat, cm⁻¹):
- 3350-3400 (O-H stretching)
- 2960-2870 (C-H stretching)
- 1670-1640 (C=C stretching)
- 1450-1370 (C-H bending)
- 1060-1020 (C-O stretching)
Mass Spectrometry
GC-MS data:
- Molecular ion peak: m/z 142 [M]⁺
- Fragment ions: m/z 127 [M-CH₃]⁺, 113 [M-C₂H₅]⁺, 85, 71, 57
Chromatographic Analysis
Gas chromatography analysis typically shows:
Physical Properties Verification
| Property | Expected Value |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Refractive Index (nD²⁰) | 1.4520-1.4550 |
| Specific Gravity | 0.851-0.857 g/cm³ |
| Solubility | Soluble in organic solvents; insoluble in water |
Comparative Analysis of Preparation Methods
Different approaches to synthesizing this compound have distinct advantages and limitations:
| Method | Advantages | Limitations | Overall Yield | Stereoselectivity |
|---|---|---|---|---|
| Grignard-based synthesis | - High atom economy - Scalable - Readily available reagents |
- Moisture sensitive - Requires anhydrous conditions |
65-75% | Moderate (Z/E ≈ 3:1) |
| Aldol condensation/reduction | - Better stereoselectivity - Milder conditions |
- More steps - Lower overall yield |
50-60% | Good (Z/E ≈ 9:1) |
| Cross-coupling approaches | - Greater flexibility - Potential for asymmetric synthesis |
- Expensive catalysts - Often requires optimization |
40-55% | Variable |
The Grignard-based approach remains the most widely used method due to its balance of yield, scalability, and relative simplicity.
Industrial-Scale Considerations
Scaling up the synthesis of this compound presents several challenges and opportunities:
Cost Analysis
| Component | Approximate Cost Contribution |
|---|---|
| Raw materials | 45-55% |
| Energy consumption | 10-15% |
| Labor | 15-20% |
| Purification | 15-25% |
Scalability Factors
Factors affecting successful scale-up include:
- Heat transfer efficiency
- Mixing parameters
- Reaction time optimization
- Workup and purification modifications
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated compounds.
Scientific Research Applications
4,5-Dimethyl-2-hepten-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-hepten-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The double bond in the compound also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison due to shared features such as unsaturated chains, hydroxyl groups, or branching:
Key Observations :
Double Bond Configuration: The target compound’s Z-configuration at C2–C3 contrasts with the E-configuration in 4,6-heptadien-3-ol . This difference influences polarity and intermolecular interactions, affecting solubility and reactivity. The dienol’s conjugated double bonds (C4–C6) enhance stability compared to the isolated double bond in the target compound .
Branching and Functional Groups :
- The target’s methyl branches at C4/C5 reduce conformational flexibility compared to the isopropyl group in 4,6-heptadien-3-ol, which introduces steric hindrance .
- The thiazolidine-thione heterocycle in the third compound (from ) adds rigidity and sulfur-based reactivity absent in the target alcohol .
Molecular Weight and Applications :
- The target compound’s lower molecular weight (142.24 vs. 166.26 or 350.48 g/mol) suggests higher volatility, making it suitable for fragrance applications.
- The heterocyclic compound’s higher molecular weight and sulfur content align with its use in asymmetric synthesis or pharmaceutical intermediates .
Physicochemical Properties
Limited experimental data are available for direct comparisons, but inferred trends include:
- Boiling Point : The target compound’s boiling point is expected to be lower than that of 4,6-heptadien-3-ol due to reduced conjugation and molecular weight .
- Solubility: The hydroxyl group in this compound enhances water solubility compared to the thiazolidine-thione derivative, which is likely lipid-soluble due to its non-polar heterocycle .
Q & A
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature (e.g., 25°C, 40°C), and light exposure per ICH guidelines. Monitor degradation via GC-MS or LC-MS at intervals (e.g., 0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with antioxidants or inert atmospheres to evaluate oxidative stability .
05 文献检索Literature search for meta-analysis02:58
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Perform meta-analysis by systematically aggregating data from peer-reviewed studies, noting variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources. Replicate conflicting experiments under standardized conditions, ensuring rigorous controls (e.g., solvent consistency, purity >98%). Triangulate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanistic hypotheses .
Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of this compound in catalytic processes?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to map potential energy surfaces for key intermediates and transition states. Compare activation energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition) using software like Gaussian or ORCA. Validate predictions with isotopic labeling experiments (e.g., deuterium tracing) and kinetic isotope effects (KIE) .
Q. What methodologies are recommended for assessing the ecological impact of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301/302 biodegradability tests under aerobic and anaerobic conditions. Measure half-life (t½) using LC-MS and monitor metabolites. Evaluate bioaccumulation potential via octanol-water partition coefficients (log P) and in silico models (e.g., EPI Suite). For ecotoxicity, perform acute/chronic assays on model organisms (e.g., Daphnia magna, algae), adhering to ISO or ASTM standards .
Methodological Best Practices
- Experimental Design : Clearly document protocols, including reagent sources (e.g., CAS 37697-64-6 suppliers), equipment calibration, and statistical power analysis to ensure reproducibility .
- Data Validation : Use triangulation (e.g., spectroscopic, chromatographic, and computational data) to confirm structural assignments and minimize bias .
- Ethical Compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., proper ventilation, PPE) and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
